molecular formula C14H10Cl2F3N3O3S B11407353 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11407353
M. Wt: 428.2 g/mol
InChI Key: HGUDFXPOBFYPQY-UHFFFAOYSA-N
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Description

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro, trifluoromethyl, and ethylsulfonyl groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the chlorination of a pyrimidine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the sulfonylation and carboxamidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H10Cl2F3N3O3S

Molecular Weight

428.2 g/mol

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H10Cl2F3N3O3S/c1-2-26(24,25)13-20-6-9(16)11(22-13)12(23)21-10-5-7(14(17,18)19)3-4-8(10)15/h3-6H,2H2,1H3,(H,21,23)

InChI Key

HGUDFXPOBFYPQY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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